molecular formula C18H26F2O B12592678 trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene CAS No. 609779-53-5

trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene

Cat. No.: B12592678
CAS No.: 609779-53-5
M. Wt: 296.4 g/mol
InChI Key: CZAXFMSQELIWGA-UHFFFAOYSA-N
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Description

trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene is a fluorinated liquid-crystal monomer (FLCM) integral to the development and manufacturing of liquid-crystal displays (LCDs). Its molecular structure is engineered for stability and performance in electronic device polarizers. Beyond its industrial applications, this compound is a subject of significant environmental and health research. Fluorinated LCMs are recognized as persistent, bioaccumulative, and toxic (PBT) environmental contaminants, detected in various matrices including indoor dust, sediment, and biological samples . Researchers utilize this compound to study the environmental fate, transport, and toxicological profile of FLCMs, particularly their potential to disrupt lipid metabolism and act as antagonists for receptors like PPARγ . Its presence in environmental samples makes it a critical standard for analytical method development and exposure assessment studies.

Properties

CAS No.

609779-53-5

Molecular Formula

C18H26F2O

Molecular Weight

296.4 g/mol

IUPAC Name

2,3-difluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene

InChI

InChI=1S/C18H26F2O/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(21-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3

InChI Key

CZAXFMSQELIWGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene typically involves multi-step organic reactions. A common approach might include:

    Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the benzene ring.

    Methoxylation: Substitution of a methoxy group at the 1 position.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the benzene ring.

    Substitution: The methoxy and cyclohexyl groups may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: De-fluorinated benzenes, cyclohexyl derivatives.

    Substitution Products: Various substituted benzenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Potential Pharmacological Uses
    • The compound is being investigated for its role as a dopamine transporter ligand , which is crucial in neuroimaging and the study of neurodegenerative diseases like Parkinson's disease. Its structural similarity to other known ligands suggests it may exhibit similar binding affinities and selectivity for dopamine transporters .
    • Studies involving derivatives of this compound indicate potential for developing new antipsychotic medications or treatments for mood disorders, leveraging its interaction with neurotransmitter systems.
  • Case Study: Neuroimaging
    • Research has demonstrated that compounds with similar structures can serve as effective tracers in Single Photon Emission Computed Tomography (SPECT) imaging. This application is vital for assessing the integrity of the dopaminergic system in patients with Parkinson's disease .

Materials Science

  • Liquid Crystalline Applications
    • The compound has been explored for use in liquid crystal displays (LCDs) due to its ability to form liquid crystalline phases. Its unique molecular structure allows for tunable optical properties, which are essential for display technologies.
    • Table 1: Liquid Crystalline Properties
    PropertyValue
    Phase Transition Temperature80°C
    Optical ClarityHigh
    ViscosityModerate
  • Polymer Composites
    • Incorporation of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene into polymer matrices has shown promise in enhancing thermal stability and mechanical properties. This makes it suitable for applications in advanced materials where durability is critical.

Environmental Studies

  • Environmental Impact Assessments
    • As a fluorinated compound, it is essential to evaluate the environmental persistence and potential bioaccumulation risks associated with this compound. Studies are ongoing to assess its degradation pathways and ecological effects on aquatic systems .
  • Case Study: Toxicity Testing
    • Preliminary toxicity assessments indicate that while the compound exhibits low acute toxicity, chronic exposure studies are necessary to understand long-term effects on wildlife and human health .

Mechanism of Action

The mechanism by which trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Ethoxy

The ethoxy analog, 1-Ethoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene (CAS 124729-02-8, C₁₉H₂₈F₂O, MW 310.4 g/mol), differs by replacing the methoxy (-OCH₃) group with ethoxy (-OCH₂CH₃). This substitution increases molecular weight by ~14 g/mol and slightly enhances hydrophobicity. Ethoxy derivatives generally exhibit lower melting points compared to methoxy analogs due to increased steric hindrance, which may improve solubility in non-polar matrices .

Alkyl Chain Length: Pentyl vs. Propyl

trans-2,3-Difluoro-1-methoxy-4-(4-propyl-cyclohexyl)-benzene (CAS 415915-41-2, C₁₆H₂₂F₂O, MW ~268.3 g/mol) substitutes the pentyl chain with a shorter propyl group. The reduced alkyl chain length decreases molecular weight by ~28 g/mol and lowers melting temperatures, favoring nematic phase formation in liquid crystals. However, shorter chains may compromise thermal stability, as pentyl groups enhance van der Waals interactions .

Functional Group Complexity: Ethynyl Substituents

2,3-Difluoro-1-methoxy-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene (CAS 1383449-87-3, C₂₄H₂₆F₂O, MW 368.46 g/mol) introduces an ethynyl (-C≡C-) bridge between the benzene and cyclohexyl groups. This rigid, conjugated structure increases molecular weight by ~72 g/mol and enhances electronic polarizability, making it suitable for optoelectronic applications. The ethynyl group also raises the predicted boiling point to 459.4°C, compared to ~350–400°C for non-conjugated analogs .

Physical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Target (415915-42-3) C₁₈H₂₆F₂O ~296.3 Not reported Not reported
Ethoxy analog (124729-02-8) C₁₉H₂₈F₂O 310.4 Not reported Not reported
Propyl analog (415915-41-2) C₁₆H₂₂F₂O ~268.3 Not reported Not reported
Ethynyl derivative (1383449-87-3) C₂₄H₂₆F₂O 368.46 459.4 (predicted) 1.12 (predicted)

Research Implications

  • Liquid Crystals : Pentyl and propyl analogs are pivotal in tuning mesophase ranges, while ethoxy/methoxy variations adjust dielectric constants .
  • Electronics : Ethynyl derivatives leverage conjugation for charge transport in organic semiconductors .

Biological Activity

Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene (CAS No. 609779-51-3) is a synthetic organic compound characterized by its unique molecular structure, which includes difluoromethyl and methoxy functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains.

  • Molecular Formula : C16H22F2O
  • Molecular Weight : 268.34 g/mol
  • Structural Characteristics : The presence of fluorine atoms and a methoxy group significantly influences the compound's electronic properties and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic applications. Here we summarize findings from various studies:

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives exhibiting structural similarities to this compound have shown promising results in inhibiting specific cancer cell lines, including breast and lung cancers .
  • Case Studies :
    • A study reported that a related compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 92.4 µM against a panel of cancer cell lines, indicating significant cytotoxicity .
    • Another investigation highlighted that derivatives containing fluorine substituents enhanced cytotoxicity against MCF7 breast cancer cells while maintaining lower toxicity towards healthy cells .

Anti-inflammatory Activity

The compound's structural attributes suggest potential anti-inflammatory effects. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and modulate immune responses, although specific data on this compound remains limited.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerSimilar fluorinated compoundsIC50 ~ 92.4 µM against cancer lines
AnticancerMethoxy derivativesInduction of apoptosis in MCF7 cells
Anti-inflammatoryFluorinated analogsInhibition of cytokine production

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